3-(2,3-Dimethoxybenzoyl)-4-methylpyridine
Overview
Description
3-(2,3-Dimethoxybenzoyl)-4-methylpyridine is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as benzamides, have been widely used in various fields including medical, industrial, biological, and potential drug industries . They have been associated with a range of activities such as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Mode of Action
It’s worth noting that benzamides, which are structurally similar, have been shown to exhibit a variety of effects, including antioxidant activity, free radical scavenging, and metal chelating activity . These activities suggest that the compound may interact with its targets to neutralize free radicals, chelate metals, and exert an antioxidant effect .
Biochemical Pathways
Given the antioxidant, free radical scavenging, and metal chelating activities observed in similar benzamide compounds , it can be inferred that this compound may influence pathways related to oxidative stress and metal ion homeostasis.
Biochemical Analysis
Biochemical Properties
3-(2,3-Dimethoxybenzoyl)-4-methylpyridine plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits antioxidant activity by scavenging free radicals and chelating metal ions . This compound also demonstrates antibacterial activity against both gram-positive and gram-negative bacteria . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes and inhibit oxidative stress.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the secretion of vascular endothelial growth factor (VEGF) in retinal pigment epithelial cells, thereby reducing neovascularization . Additionally, this compound affects the reactive oxygen species (ROS) levels in cells, which in turn impacts the Nrf2/HO-1 signaling pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the activity of certain enzymes involved in oxidative stress, thereby reducing the production of ROS . This compound also modulates the expression of genes related to antioxidant defense and inflammatory responses .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied extensively. Over time, this compound maintains its stability under controlled conditions, but it may degrade when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as antioxidant and anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and inflammation. For example, it modulates the activity of enzymes such as superoxide dismutase (SOD) and catalase, which are crucial for maintaining cellular redox balance . This compound also affects metabolic flux and metabolite levels, particularly those related to antioxidant defense mechanisms .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects . The localization and accumulation of this compound are influenced by its chemical properties and interactions with cellular components.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are affected by its subcellular localization, as it can interact with different biomolecules in these compartments. For instance, in the mitochondria, it may modulate the activity of enzymes involved in oxidative phosphorylation and energy production . Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its biological activity.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-7-8-16-9-12(10)14(17)11-5-4-6-13(18-2)15(11)19-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAXLQSAOIHSKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=C(C(=CC=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.